molecular formula C17H15NO2 B045716 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone CAS No. 117644-87-8

1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone

Cat. No. B045716
M. Wt: 265.31 g/mol
InChI Key: NARZSJVAIHWYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone, also known as DPIE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPIE is a synthetic compound that was first synthesized in 1960 by T. S. Kaufman and J. R. Moffatt. Since then, it has been studied extensively for its various properties and potential applications.

Mechanism Of Action

The mechanism of action of 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone is not well understood. However, it has been suggested that it may work by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis.

Biochemical And Physiological Effects

1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone has been found to have low toxicity and is not known to have any significant adverse effects on human health. However, it may cause skin irritation and respiratory problems if inhaled.

Advantages And Limitations For Lab Experiments

1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, its low solubility in water can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone. One area of interest is its potential use as a pesticide and herbicide. It has been found to be effective against several types of pests and weeds, and further research could lead to its development as a commercial product. Another area of interest is its potential use in the development of new antibiotics and antifungal agents. It has been found to be effective against several types of bacteria and fungi, and further research could lead to the discovery of new compounds with similar properties.
In conclusion, 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone could lead to the development of new products and compounds with important applications in medicine, agriculture, and other fields.

Synthesis Methods

The synthesis of 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone involves the reaction of benzaldehyde and hydroxylamine hydrochloride in the presence of acetic acid and sodium acetate. The reaction yields 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone as a white crystalline solid with a melting point of 123-125°C. The purity of 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone can be increased by recrystallization from ethanol.

Scientific Research Applications

1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as a pesticide and herbicide.

properties

CAS RN

117644-87-8

Product Name

1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

1-(2,3-diphenyl-3H-1,2-oxazol-4-yl)ethanone

InChI

InChI=1S/C17H15NO2/c1-13(19)16-12-20-18(15-10-6-3-7-11-15)17(16)14-8-4-2-5-9-14/h2-12,17H,1H3

InChI Key

NARZSJVAIHWYPE-UHFFFAOYSA-N

SMILES

CC(=O)C1=CON(C1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(=O)C1=CON(C1C2=CC=CC=C2)C3=CC=CC=C3

synonyms

1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.